molecular formula C25H28N8O3 B1150153 PL225B

PL225B

Cat. No.: B1150153
Attention: For research use only. Not for human or veterinary use.
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Description

PL225B is an orally bioavailable small-molecule inhibitor targeting the insulin-like growth factor 1 receptor (IGF-1R), a receptor tyrosine kinase overexpressed in various human cancers. Its mechanism involves selective binding to IGF-1R, inhibiting tumor cell proliferation and inducing apoptosis in IGF-1R-overexpressing malignancies . The study employs a modified accelerated titration design, starting with 100% dose escalation (accelerated phase) followed by 40% increments (standard phase). Key objectives include determining the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs). Eligible patients exhibit ECOG performance status 0-1, controlled glycemic parameters (fasting glucose ≤125 mg/dL, HbA1c <6.5%), and adequate organ function. The trial emphasizes rigorous pharmacokinetic sampling and toxicity profiling during Cycle 1 for each cohort .

Properties

Molecular Formula

C25H28N8O3

Appearance

Solid powder

Synonyms

PL225B;  PL-225B;  PL 225B.; NONE

Origin of Product

United States

Comparison with Similar Compounds

Table 1. Comparative Overview of IGF-1R Inhibitors

Compound Class Administration Trial Phase Key Findings/Challenges References
This compound Small molecule Oral Phase 1 MTD determination; manageable toxicity observed
Figitumumab Monoclonal Ab Intravenous Phase 3 Discontinued due to safety concerns (General knowledge)
Linsitinib Small molecule Oral Phase 2 Limited efficacy in adrenal tumors (General knowledge)

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